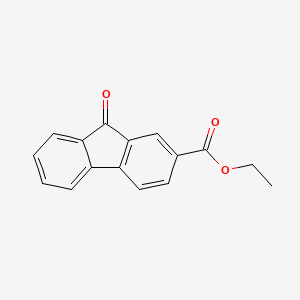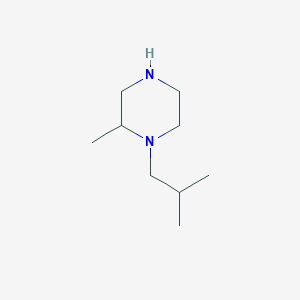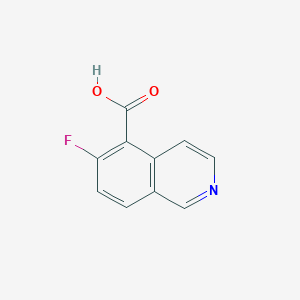
6-Fluoroisoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinoline-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as fluoroquinolones . It is characterized by the presence of a carboxyl functional group (-COOH), which is a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom .
Synthesis Analysis
The synthesis of fluoroquinolones, including this compound, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of 2-phenylsubstituted fluoroquinolones has been developed, and 6-fluoro-quinolon-2-carboxylic acids have been obtained by cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8 (6)9 (4-7)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Chemical Reactions Analysis
Carboxylic acids, such as this compound, react with bases to form ionic salts . They can also be reduced to produce alcohols through the process of hydrogenation .Scientific Research Applications
Fluorogenic Labeling Reagents
One notable application of fluoroisoquinoline derivatives is in the field of biomedical analysis as fluorogenic labeling reagents. A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence in a wide pH range in aqueous media. This compound demonstrates high stability against light and heat, making it an excellent candidate for fluorescent labeling in the determination of carboxylic acids. The fluorescence intensity of this compound is minimally affected by changes in medium pH, showcasing strong fluorescence from pH 2.0 to 11.0, which is a valuable characteristic for biomedical applications (Hirano et al., 2004).
Antimicrobial Agents
Research by Hayashi et al. (2002) delves into the antimicrobial potential of 6-fluoroisoquinoline-5-carboxylic acid derivatives, particularly focusing on their effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to quinolones. The study synthesized and evaluated various 1-cyclopropyl-7-(5-isoindolinyl)-4-oxoquinoline-3-carboxylic acids, revealing significant antibacterial activity, comparable to that of leading fluoroquinolones. This research underscores the potential of fluoroisoquinoline derivatives in addressing antibiotic resistance, a growing concern in the medical community (Hayashi et al., 2002).
Immunosuppressants
Another significant application of 6-fluoroisoquinoline derivatives is in the synthesis of novel immunosuppressants, as explored by Chujo et al. (2001). Their study reports on synthetic routes to a compound identified as KF20444, a promising immunosuppressant. The synthesis involves a key intramolecular Friedel-Crafts reaction, showcasing the compound's potential in immune regulation and its application in transplant medicine and autoimmune diseases (Chujo et al., 2001).
Antituberculosis Agents
Senthilkumar et al. (2008) synthesized a series of 6-fluoro-7-(substituted secondary amino)-8-methoxy-4-oxoquinoline-3-carboxylic acids, evaluating their antimycobacterial activities. Their findings highlight the potential of these compounds in combating Mycobacterium tuberculosis, including multidrug-resistant strains. This research signifies an important step towards developing new antituberculosis agents in response to the global challenge of tuberculosis and drug resistance (Senthilkumar et al., 2008).
Mechanism of Action
properties
IUPAC Name |
6-fluoroisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-4-3-7(6)9(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXKGQNRDECEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

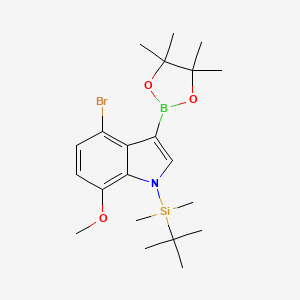
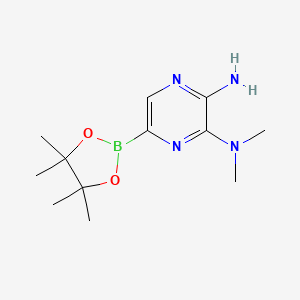



![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)

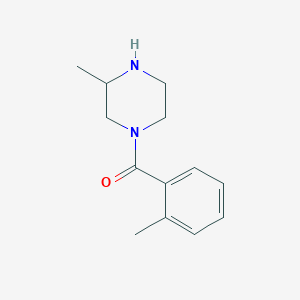
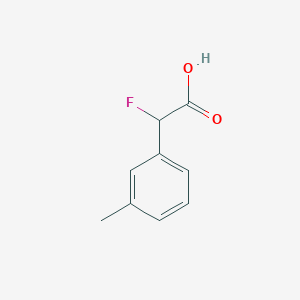

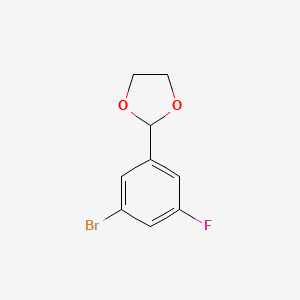
![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)
